Cas no 588-72-7 (Benzene, [(1E)-2-bromoethenyl]-)

Benzene, [(1E)-2-bromoethenyl]- (CAS 588-67-0), is a brominated aromatic compound featuring a trans-configured ethenyl substituent. This organobromide is valued for its role as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Heck couplings, where its bromoalkene functionality enables selective bond formation. The (E)-configuration ensures stereochemical control in product outcomes. Its stability under inert conditions and compatibility with a range of catalysts make it suitable for pharmaceutical and agrochemical applications. The compound's well-defined reactivity profile and high purity (>98%) facilitate reproducible results in complex synthetic pathways. Proper handling is required due to its sensitivity to light and moisture.
Benzene, [(1E)-2-bromoethenyl]- structure
588-72-7 structure
Product Name:Benzene, [(1E)-2-bromoethenyl]-
CAS No:588-72-7
MF:C8H7Br
MW:183.045181512833
CID:340574
PubChem ID:5314126
Update Time:2025-05-28

Benzene, [(1E)-2-bromoethenyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzene, [(1E)-2-bromoethenyl]-
    • [(Z)-2-bromoethenyl]benzene
    • (E)-bromostyrene
    • (E)-styryl bromide
    • E-styryl bromide
    • Nsc147118
    • WLN: E1U1R
    • 2-Bromovinylbenzene
    • (2-Bromoethenyl)benzene
    • (2-Bromovinyl)benzene
    • trans-Styryl bromide
    • NS00012020
    • ss-bromostyrene
    • (E)-1-Bromo-2-phenylethene
    • beta-Bromostyrene, cis + trans
    • (E)-2-Phenylethenyl bromide
    • (E)-(2-BROMOVINYL)BENZENE
    • D70190
    • [(E)-2-Bromoethenyl]benzene #
    • Bromostyrene
    • .alpha.-Bromo-.beta.-phenylethylene
    • 3-05-00-01177 (Beilstein Handbook Reference)
    • AS-13048
    • Benzene, ((1E)-2-bromoethenyl)-
    • AKOS025310673
    • KGB403U6YG
    • 103-64-0
    • 2-Phenylethenyl bromide
    • MFCD00000185
    • beta-Bromostyrene, 97%
    • .BETA.-BROMOSTYRENE, (E)-
    • NSC-147118
    • Benzene, (2-bromoethenyl)-, (E)-
    • EN300-125201
    • 1-Bromo-2-phenylethylene
    • beta -bromostyrene
    • BETA-BROMOSTYRENE
    • B-bromo styrene
    • CS-0059292
    • alpha-Bromo-beta-phenylethylene
    • Styrene, .beta.-bromo-
    • CS-0356736
    • 46J0U1IRC9
    • 1-Bromo-2-phenylethene
    • CHEMBL217948
    • trans-(2-bromo-vinyl)-benzene
    • [(E)-2-bromanylethenyl]benzene
    • Bromostyrol
    • DTXSID601315060
    • 588-72-7
    • ghl.PD_Mitscher_leg0.123
    • Styryl bromide
    • (E)-2-Bromostyrene
    • .beta.-Bromostyrene
    • NSC8047
    • UNII-46J0U1IRC9
    • (E)-.BETA.-BROMOSTYRENE
    • [(E)-2-Bromoethenyl]benzene
    • UNII-KGB403U6YG
    • SCHEMBL331174
    • trans-2-Bromostyrene
    • Benzene, (2-bromoethenyl)-
    • Beta-bromostyrene beta-bromostyrene
    • HSDB 1969
    • Q27282242
    • EINECS 203-131-3
    • beta-Bromostyrene, cis + trans, stab. with 0.1% 4-tert-butylcatechol
    • BRN 2038495
    • J-802025
    • 1340-14-3
    • .omega.-Bromostyrene
    • Styrene, beta-bromo-
    • Bromostyrolene
    • .beta.-Bromstyrol
    • TRANS-.OMEGA.-BROMOSTYRENE
    • beta-Bromstyrol
    • 1335-06-4
    • trans-1-Bromo-2-phenylethylene
    • Hyacinth Base
    • B0655
    • W-108844
    • A800963
    • AI3-24375
    • Bromstyrole
    • trans-omega-Bromostyrene
    • NSC-8047
    • NSC 8047
    • beta-Bromostyrene, (E)-
    • trans-beta-bromostyrene
    • AKOS015889575
    • (E)-beta-Bromostyrene
    • Inchi: 1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
    • InChI Key: YMOONIIMQBGTDU-VOTSOKGWSA-N
    • SMILES: Br/C=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 181.97311
  • Monoisotopic Mass: 181.97311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 90.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.4269
  • Melting Point: 7°C
  • Boiling Point: 201.4°C (rough estimate)
  • Refractive Index: 1.6093
  • PSA: 0
  • LogP: 3.05220

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